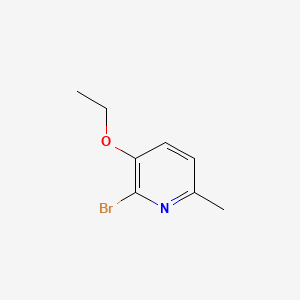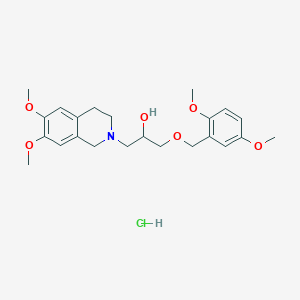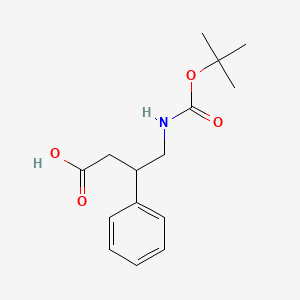
2-Bromo-3-ethoxy-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-ethoxy-6-methylpyridine is a heterocyclic organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, featuring a bromine atom at the second position, an ethoxy group at the third position, and a methyl group at the sixth position
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-ethoxy-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating the biological activity of pyridine derivatives and their potential therapeutic applications.
Wirkmechanismus
Target of Action
Bromopyridine derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Bromo-3-ethoxy-6-methylpyridine may act as an electrophile . The bromine atom attached to the pyridine ring can be replaced by a nucleophile in a reaction facilitated by a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various organic compounds . These compounds could, in turn, interact with numerous biochemical pathways depending on their structure and function.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific compounds synthesized using it as a reagent. As a bromopyridine derivative, it could be used to synthesize a wide range of organic compounds, each with potentially different effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, in Suzuki-Miyaura cross-coupling reactions, the choice of catalyst, base, and solvent can significantly affect the reaction’s efficiency .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that brominated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Brominated compounds can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-3-ethoxy-6-methylpyridine involves the bromination of 3-ethoxy-6-methylpyridine. This can be achieved by reacting 3-ethoxy-6-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction typically proceeds as follows:
[ \text{C}8\text{H}{11}\text{NO} + \text{Br}_2 \rightarrow \text{C}8\text{H}{10}\text{BrNO} + \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-ethoxy-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-ethoxy-6-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines, such as 2-amino-3-ethoxy-6-methylpyridine.
Oxidation: Formation of 3-ethoxy-6-methylpyridine-2-carboxylic acid.
Reduction: Formation of 3-ethoxy-6-methylpyridine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the ethoxy group, which can affect its reactivity and applications.
3-Ethoxy-6-methylpyridine:
2-Bromo-3-methylpyridine: Lacks the ethoxy group, leading to different chemical properties and applications.
Uniqueness
2-Bromo-3-ethoxy-6-methylpyridine is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives with tailored properties for specific applications.
Eigenschaften
IUPAC Name |
2-bromo-3-ethoxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOTYFSQFOHPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2994267.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)
![[14-methyl-7-[(3-methylphenyl)methylsulfanyl]-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2994270.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)
![3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2994274.png)

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)

